![molecular formula C21H13BrClN3O4S B2653194 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one CAS No. 897617-90-2](/img/no-structure.png)
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an imidazo[1,2-a]pyridine group, a chromen-4-one group, and a thiazole group. These groups are common in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (imidazo[1,2-a]pyridine, chromen-4-one, and thiazole), followed by various functionalization reactions to introduce the other groups. The exact synthetic route would depend on many factors, including the desired yield, the available starting materials, and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and could also influence its reactivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromo and chloro groups could potentially undergo substitution reactions, while the chromen-4-one group could participate in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar, while the various functional groups could form hydrogen bonds, influencing its solubility in different solvents.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of compounds with structures related to the one . For example, the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked triazole moieties demonstrated potent cytotoxic agents against a panel of human cancer cell lines, indicating the potential for anticancer applications (Liu et al., 2017). Additionally, compounds derived from chromen-2-ones have been synthesized and shown to exhibit antiproliferative effects, suggesting their utility in cancer research (Gawai et al., 2019).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal potential of chromen-2-one derivatives. Mahesh et al. (2022) synthesized oxadiazole derivatives containing 2H-chromen-2-one moiety and screened them for antibacterial and antifungal activities, revealing their potential as novel antibacterial and antifungal agents (Mahesh et al., 2022).
Antioxidant and Antitumor Activities
Further, the synthesis of thiazolopyrimidines, pyrrolothiazolopyrimidines, and triazolopyrrolothiazolopyrimidines derivatives has been carried out, with some compounds exhibiting promising antioxidant and antitumor activities (Abu‐Hashem et al., 2011). This suggests the relevance of such compounds in the development of new therapeutic agents.
Green Chemistry and Catalysis
The synthesis of novel derivatives using green chemistry principles has also been reported. For instance, the use of acidic ionic liquid as a reusable catalyst under solvent-free conditions for the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones showcases an environmentally friendly approach to the generation of potentially biologically active compounds (Reddy & Jeong, 2016).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.
Direcciones Futuras
Further studies could be conducted to explore the potential applications of this compound, particularly in the field of medicinal chemistry. These could include testing its biological activity against various targets, optimizing its structure for improved potency or selectivity, and investigating its pharmacokinetic properties.
Propiedades
Número CAS |
897617-90-2 |
|---|---|
Nombre del producto |
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one |
Fórmula molecular |
C21H13BrClN3O4S |
Peso molecular |
518.77 |
Nombre IUPAC |
7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3 |
Clave InChI |
ZWBSTGXGCCJSIP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



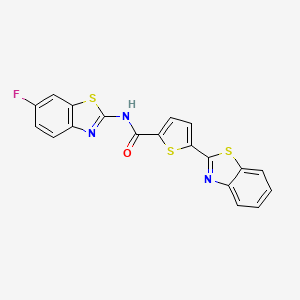
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)
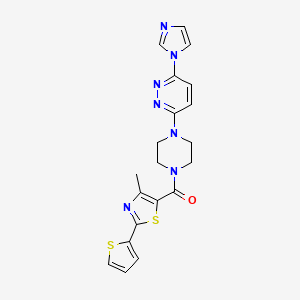
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)
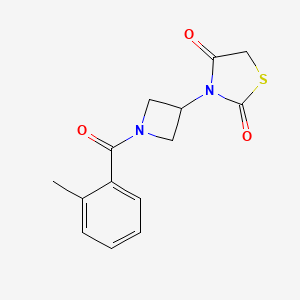
![N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2653125.png)
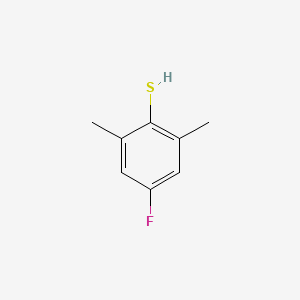
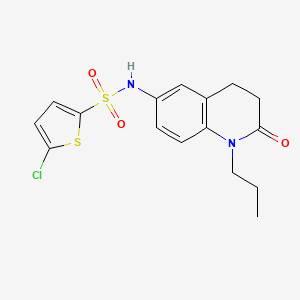
![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)
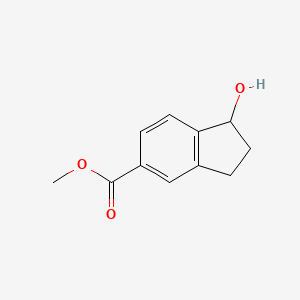
![2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2653132.png)